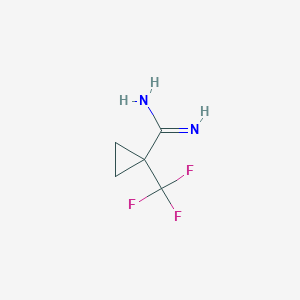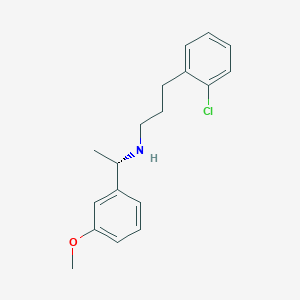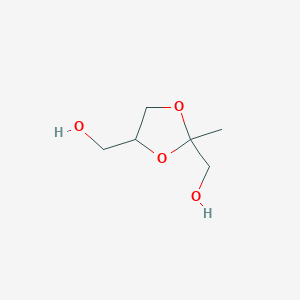![molecular formula C21H22N2O5 B13332032 2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(Hydroxymethyl)-3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is a complex organic compound belonging to the spiropyran family. Spiropyrans are known for their photochromic properties, meaning they can reversibly change color upon exposure to light.
Vorbereitungsmethoden
The synthesis of 2-(8-(Hydroxymethyl)-3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiropyran structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(8-(Hydroxymethyl)-3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of this compound involves its photochromic properties. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has different chemical and physical properties. This reversible isomerization can be triggered by various external stimuli, including light, temperature, and pH changes . The molecular targets and pathways involved include interactions with metal ions and changes in the dipole moment and molecular charge .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C21H22N2O5 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[8-(hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl]ethanol |
InChI |
InChI=1S/C21H22N2O5/c1-20(2)17-5-3-4-6-18(17)22(9-10-24)21(20)8-7-14-11-16(23(26)27)12-15(13-25)19(14)28-21/h3-8,11-12,24-25H,9-10,13H2,1-2H3 |
InChI-Schlüssel |
GFMQMFIDDAKUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])CO)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B13331956.png)
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)

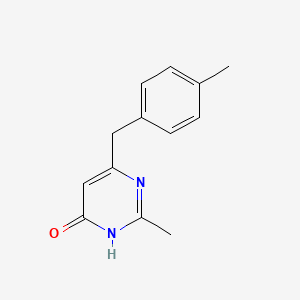
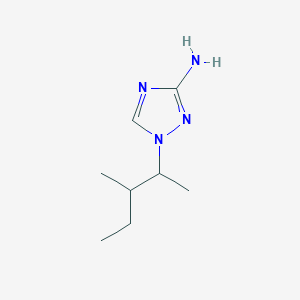
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
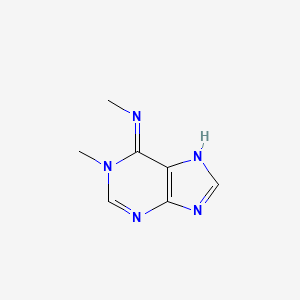
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
